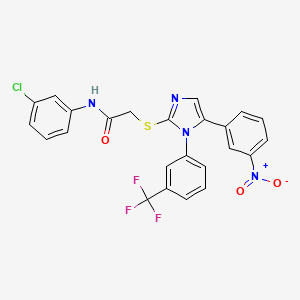

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" is a complex molecule that likely exhibits a range of interactions due to its various substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help us infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds, as described in the provided papers, involves the formation of amide bonds and the introduction of substituents onto aromatic rings. The papers discuss N-substituted phenyl acetamides, which are structurally related to the compound of interest. The synthesis likely involves multiple steps, including nitration, chlorination, and the formation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the thioacetamide moiety .

Molecular Structure Analysis

The molecular structure of the compound is expected to be influenced by the presence of electron-withdrawing and electron-donating groups, such as the nitro, chloro, and trifluoromethyl groups. These groups can affect the bond lengths and angles within the molecule. The papers describe the crystal structures of similar N-substituted phenyl acetamides, which exhibit normal bond lengths and angles with some deviations due to the presence of strong electron-withdrawing groups .

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the functional groups present. The nitro group is an electron-withdrawing group that can make the aromatic ring more susceptible to nucleophilic substitution reactions. The presence of the imidazole ring and the thioacetamide moiety may also introduce additional reactivity, potentially participating in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are expected to be complex due to its structural features. The presence of multiple substituents can lead to a variety of intermolecular interactions, affecting the compound's melting point, solubility, and crystal packing. The papers suggest that similar compounds exhibit hydrogen bonding and other non-covalent interactions, which contribute to the stability and the supramolecular architecture of the crystal structures . The presence of the trifluoromethyl group could also affect the compound's hydrophobicity and electronic properties.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Anticonvulsant Activity : A study by Aktürk et al. (2002) explored the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, finding that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity Evaluation : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their potential antitumor activity in vitro. Certain compounds showed considerable anticancer activity against some cancer cell lines, underscoring the therapeutic potential of related chemical structures (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agents : Evren et al. (2019) reported on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation as anticancer agents. The study highlighted specific compounds with high selectivity and apoptosis-inducing capabilities against cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Structural Characterization

Molecular Structure Analysis : Boechat et al. (2011) detailed the structures of acetamide derivatives, emphasizing the "V" shape of the molecules and the intermolecular interactions that generate 3-D arrays. This structural insight is crucial for understanding the interaction mechanisms of similar compounds (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Electrochemical Studies : Soylemez et al. (2015) utilized a benzimidazole derivative in electrochemical copolymerization studies, which contributed to lower oxidation potential and higher optical contrast, demonstrating the compound's utility in material science (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Antimicrobial Activity : Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity, revealing potential applications in combating microbial resistance (Mistry, Desai, & Intwala, 2009).

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N4O3S/c25-17-6-3-7-18(12-17)30-22(33)14-36-23-29-13-21(15-4-1-9-20(10-15)32(34)35)31(23)19-8-2-5-16(11-19)24(26,27)28/h1-13H,14H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGFFUIFKMPOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)